molecular formula C7H5ClF2 B1330475 2,6-Difluorobenzyl chloride CAS No. 697-73-4

2,6-Difluorobenzyl chloride

Cat. No. B1330475
M. Wt: 162.56 g/mol
InChI Key: MJXRENZUAQXZGJ-UHFFFAOYSA-N
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Patent
US08884026B2

Procedure details

A suspension of 10.25 g (158 mmol) of NaN3, 2.5 g (7.76 mmol) of tetrabutylammonium bromide and 25 g (154 mmol) of 2,6-difluorobenzyl chloride in 50 mL of isopropyl acetate was left stirring at 20-25° C. during 14 h until showing completion by TLC. The resultant mixture was washed with 10% NaCl aqueous solution at 0° C. to remove unreacted NaN3 and the organic phase was stirred with a solution of 17.26 g (246 mmol) of propiolic acid in 50 mL of water at 50° C. during 8 h. After cooling to 20-25° C., the pH was adjusted to 3.2-3.4 by addition of 30% aqueous solution of NaOH and, after one hour at 20-25° C., the suspension was filtered. The solid was further washed with 25 mL of isopropyl acetate precooled at 0-5° C., washed with 40 mL of water dried at 200 mbar and 50° C. to obtain 21.52 g (57.4%) of 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid (purity by UPLC area: 99.94%, 3H-isomer: 0.06%).
Name
Quantity
10.25 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
17.26 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N-:1]=[N+:2]=[N-:3].[Na+].[F:5][C:6]1[CH:13]=[CH:12][CH:11]=[C:10]([F:14])[C:7]=1[CH2:8]Cl.[C:15]([OH:19])(=[O:18])[C:16]#[CH:17].[OH-].[Na+]>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.C(OC(C)C)(=O)C.O>[F:5][C:6]1[CH:13]=[CH:12][CH:11]=[C:10]([F:14])[C:7]=1[CH2:8][N:1]1[CH:17]=[C:16]([C:15]([OH:19])=[O:18])[N:3]=[N:2]1 |f:0.1,4.5,6.7|

Inputs

Step One
Name
Quantity
10.25 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Name
Quantity
25 g
Type
reactant
Smiles
FC1=C(CCl)C(=CC=C1)F
Name
Quantity
2.5 g
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)OC(C)C
Step Two
Name
Quantity
17.26 g
Type
reactant
Smiles
C(C#C)(=O)O
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Three
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
22.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
stirring at 20-25° C. during 14 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
was left
WASH
Type
WASH
Details
The resultant mixture was washed with 10% NaCl aqueous solution at 0° C.
CUSTOM
Type
CUSTOM
Details
to remove unreacted NaN3
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to 20-25° C.
FILTRATION
Type
FILTRATION
Details
the suspension was filtered
WASH
Type
WASH
Details
The solid was further washed with 25 mL of isopropyl acetate
CUSTOM
Type
CUSTOM
Details
precooled at 0-5° C.
WASH
Type
WASH
Details
washed with 40 mL of water
CUSTOM
Type
CUSTOM
Details
dried at 200 mbar and 50° C.

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
product
Smiles
FC1=C(CN2N=NC(=C2)C(=O)O)C(=CC=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 21.52 g
YIELD: CALCULATEDPERCENTYIELD 58.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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